N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea
Description
Significance of Urea (B33335) Scaffolds in Medicinal and Agricultural Chemistry
The urea functional group is a cornerstone in the design of bioactive molecules due to its unique physicochemical properties and its capacity to form stable hydrogen bonds with proteins, enzymes, and receptors. jlu.edu.cnjlu.edu.cn This ability to engage in specific drug-target interactions is fundamental to the biological activity observed in a vast number of therapeutic and agricultural agents. jlu.edu.cn
In medicinal chemistry, the urea scaffold is integral to numerous approved drugs with a wide array of pharmacological effects. jlu.edu.cn Prominent examples include kinase inhibitors used in anticancer therapy, such as Sorafenib and Lenvatinib, which feature a diaryl-urea core. ontosight.ainih.gov Beyond oncology, urea derivatives have been developed as antiviral (e.g., Ritonavir), anticonvulsant, and anti-inflammatory agents. jlu.edu.cnjlu.edu.cn The structural versatility of the urea backbone allows medicinal chemists to fine-tune properties like solubility, permeability, and metabolic stability, enhancing the druggability of new chemical entities. ontosight.ai
In the agricultural sector, substituted ureas have had a profound impact, primarily as herbicides. mdpi.comamazonaws.com Compounds like Diuron and Monuron are effective inhibitors of photosynthesis in weeds, contributing significantly to crop protection and yield improvement. mdpi.com The mode of action is highly specific, targeting photosystem II, which has led to the development of a major class of commercial herbicides. amazonaws.com Beyond weed control, certain urea derivatives have also been investigated as plant growth regulators and insecticides. mdpi.com
Overview of N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea within Substituted Urea Compound Classes
This compound is a synthetic compound that belongs to the class of unsymmetrically disubstituted ureas. Its structure is defined by a central urea core linked to two different substituted aromatic moieties: a 4-chlorobenzyl group on one nitrogen atom and a 4-chlorostyryl group on the other. ontosight.ai The chemical formula for this compound is C₁₇H₁₄Cl₂N₂O. ontosight.ai
The key structural features of this molecule suggest several areas of potential biological relevance. The presence of chlorine atoms on both aromatic rings increases the lipophilicity of the compound, which may enhance its ability to cross biological membranes. ontosight.ai The styryl moiety (a vinylbenzene group) and the benzyl (B1604629) group provide a specific three-dimensional architecture that can influence its binding to target macromolecules. While specific biological activities for this compound are not widely documented, its structural components are found in other bioactive urea derivatives. ontosight.ai For instance, compounds containing chlorophenyl and benzyl groups have been explored for anticancer, anti-inflammatory, and antimicrobial activities. ontosight.airesearchgate.net
| Structural Component | Description | Associated Biological Activities in Related Urea Derivatives |
|---|---|---|
| Urea Core (-NH-CO-NH-) | Central scaffold capable of hydrogen bonding. | Anticancer, Antiviral, Anticonvulsant, Herbicidal. jlu.edu.cnamazonaws.commdpi.com |
| 4-Chlorobenzyl Group | A benzyl group substituted with a chlorine atom at the para position. | Antiviral (in similar urea structures), Antimicrobial. researchgate.netresearchgate.net |
| 4-Chlorostyryl Group | A styryl group substituted with a chlorine atom at the para position. | Herbicidal (in N-styryl ureas). jlu.edu.cn |
| Halogen (Chlorine) Substituents | Increases lipophilicity and can modulate electronic properties. | Enhances membrane permeability and target interaction. ontosight.ai |
Scope and Research Objectives for this compound Studies
Given that detailed research findings on this compound are not extensively available in public literature, the scope of study for this compound would logically follow a standard drug discovery and development pathway. ontosight.ai The primary objectives would be to synthesize, characterize, and conduct a comprehensive biological evaluation to uncover its potential utility.
The initial research objectives would include:
Chemical Synthesis and Characterization: Developing an efficient and scalable synthetic route for the compound. This would be followed by thorough structural confirmation and purity analysis using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Screening: Evaluating the compound against a diverse range of biological targets to identify potential therapeutic or agricultural applications. Based on the activities of structurally related compounds, screening would likely focus on:
Anticancer Activity: Assessing cytotoxicity against various cancer cell lines. ontosight.ai
Antiviral Activity: Testing for efficacy against a panel of viruses, a known activity for some N-benzyl urea derivatives. researchgate.net
Herbicidal Activity: Evaluating its effect on plant growth and photosynthesis, given the known herbicidal properties of other N-styryl ureas. jlu.edu.cn
Antimicrobial Activity: Screening against pathogenic bacteria and fungi.
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, further research would involve synthesizing and testing analogs of this compound. The goal of SAR studies is to understand how modifications to the chemical structure affect its biological activity, potentially leading to the identification of more potent and selective compounds.
Further research would be necessary to fully elucidate the compound's mechanism of action, pharmacological profile, and potential applications. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-5-1-12(2-6-14)9-10-19-16(21)20-11-13-3-7-15(18)8-4-13/h1-10H,11H2,(H2,19,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKPPGDPPZEFAG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC=CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization Techniques for Substituted Urea Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for assigning the specific chemical environments of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons in the 4-chlorobenzyl, 4-chlorostyryl, and urea (B33335) functional groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Urea N-H protons | Variable (broad singlet) | s (br) | 2H |
| Aromatic protons (4-chlorobenzyl) | ~7.2-7.4 | d | 4H |
| Aromatic protons (4-chlorostyryl) | ~7.2-7.5 | m | 4H |
| Styryl vinyl protons (-CH=CH-) | ~6.5-7.5 | m | 2H |
| Benzyl (B1604629) methylene (B1212753) protons (-CH₂-) | ~4.3-4.5 | d | 2H |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
The aromatic protons of both the 4-chlorobenzyl and 4-chlorostyryl groups would likely appear as doublets or multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic rings and the chlorine atoms. The vinyl protons of the styryl group would also resonate in this region. The methylene protons of the benzyl group would be expected to appear as a doublet, coupled to the adjacent N-H proton. The urea N-H protons typically present as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Urea carbonyl carbon (C=O) | ~155-160 |
| Aromatic carbons (C-Cl) | ~132-135 |
| Aromatic carbons (CH) | ~128-130 |
| Aromatic quaternary carbons | ~135-140 |
| Styryl vinyl carbons (-CH=CH-) | ~120-135 |
| Benzyl methylene carbon (-CH₂-) | ~45-50 |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
The carbonyl carbon of the urea group is characteristically found in the most downfield region of the spectrum. The aromatic and vinyl carbons resonate in the region of approximately 120-140 ppm, with the carbons directly attached to the chlorine atoms appearing at a slightly different shift. The aliphatic methylene carbon of the benzyl group would be found in the upfield region of the spectrum.
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with [M+2]⁺ and [M+4]⁺ peaks.
Expected Fragmentation Data:
| Fragment | Structure | Expected m/z |
| Molecular Ion | [C₁₇H₁₃Cl₂N₂O]⁺ | ~332/334/336 |
| 4-chlorobenzyl cation | [C₇H₆Cl]⁺ | ~125/127 |
| 4-chlorostyryl cation | [C₈H₆Cl]⁺ | ~137/139 |
| 4-chlorophenyl isocyanate | [C₇H₄ClNO]⁺ | ~153/155 |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
Common fragmentation pathways for substituted ureas involve cleavage of the C-N bonds adjacent to the carbonyl group, leading to the formation of isocyanates and amine fragments. Therefore, fragments corresponding to the 4-chlorobenzyl and 4-chlorostyryl moieties would be expected.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Data:
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
| N-H stretching | Urea | ~3300-3400 |
| C-H stretching (aromatic) | Aromatic rings | ~3000-3100 |
| C-H stretching (aliphatic) | Methylene group | ~2850-2960 |
| C=O stretching (Amide I) | Urea | ~1630-1680 |
| N-H bending (Amide II) | Urea | ~1550-1620 |
| C=C stretching | Aromatic rings, vinyl group | ~1450-1600 |
| C-N stretching | Urea | ~1200-1350 |
| C-Cl stretching | Chlorinated benzene | ~1000-1100 |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
The IR spectrum of this compound would be characterized by strong absorption bands for the N-H and C=O stretching vibrations of the urea group. The spectrum would also show characteristic absorptions for the aromatic and vinyl C-H and C=C bonds, as well as the C-N and C-Cl bonds.
Advanced Spectroscopic and Chromatographic Methods
While NMR, MS, and IR are the primary techniques for structural characterization, other methods can provide further valuable information.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC would be employed to assess the purity of the synthesized compound. A single sharp peak in the chromatogram would indicate a high degree of purity.
X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. This technique would definitively confirm the connectivity and stereochemistry of this compound.
Mechanistic Investigations of Chemical Reactions Involving N 4 Chlorobenzyl N 4 Chlorostyryl Urea
Reaction Mechanism Elucidation in Urea (B33335) Formation
The formation of unsymmetrical ureas like N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea typically proceeds through the reaction of an isocyanate with an amine. nih.gov In this case, the synthesis could involve the reaction of 4-chlorobenzyl isocyanate with 4-chlorostyrylamine, or alternatively, 4-chlorostyryl isocyanate with 4-chlorobenzylamine (B54526). The mechanism of this reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
The reaction is generally initiated by the lone pair of electrons on the nitrogen atom of the amine attacking the carbonyl carbon of the isocyanate. This is followed by a proton transfer, which can be either intramolecular or intermolecular, to yield the final urea product. The reaction is often carried out in an aprotic solvent to prevent side reactions of the isocyanate with the solvent.
Proposed Reaction Mechanism:
Nucleophilic Attack: The amino group of one precursor (e.g., 4-chlorostyrylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate (e.g., 4-chlorobenzyl isocyanate). This results in the formation of a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen of the original amine to the nitrogen of the isocyanate group. This can occur in a single step or through a series of proton exchange steps, possibly mediated by solvent molecules or another amine molecule.
Product Formation: The final product, this compound, is formed.
Alternative synthetic routes for unsymmetrical ureas exist, such as those utilizing phosgene (B1210022) or its equivalents, or palladium-catalyzed cross-coupling reactions. nih.govtandfonline.com However, the isocyanate-amine pathway remains one of the most common and efficient methods.
Study of N-C Bond Formation and Cleavage in Urea Systems
The N-C bonds within the urea moiety of this compound exhibit partial double bond character due to resonance. nih.gov This delocalization of electrons from the nitrogen atoms to the carbonyl group results in a planar geometry around the urea core and influences the rotational barrier of the N-C bonds.
N-C Bond Formation: As described in the reaction mechanism, the formation of the N-C bond is a key step in the synthesis of the urea. The rate of this bond formation is influenced by the nucleophilicity of the amine and the electrophilicity of the isocyanate.
N-C Bond Cleavage: The cleavage of the N-C bond in ureas is generally not facile and requires harsh conditions, such as strong acid or base hydrolysis, or high temperatures. Under such conditions, the urea can decompose back to the corresponding amine and isocyanate, or further to amines and carbon dioxide. The stability of the N-C bond is a testament to the resonance stabilization of the urea functional group. Recent studies have explored transition-metal-free methods for C-N σ bond cleavage in specific strained amide systems, though this is not typically observed in stable diaryl ureas under normal conditions. mdpi.com
Reactivity Profiling of the Styryl Moiety in this compound
The styryl moiety in this compound, characterized by its carbon-carbon double bond conjugated with the chlorophenyl ring, is a site of potential reactivity. This double bond can undergo a variety of electrophilic addition reactions.
Electrophilic Addition: The double bond of the styryl group can react with electrophiles such as halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and oxidizing agents. The regioselectivity of these additions would be governed by the electronic effects of the 4-chlorophenyl group and the urea moiety.
Polymerization: Styrene and its derivatives are well-known for their ability to undergo polymerization. The styryl moiety in this compound could potentially participate in radical, cationic, or anionic polymerization, leading to the formation of polymers with urea functionalities in the side chains.
Cycloaddition Reactions: The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes.
The reactivity of the styryl group can be influenced by the electronic nature of the rest of the molecule. The electron-withdrawing nature of the urea moiety might slightly deactivate the double bond towards electrophilic attack compared to unsubstituted styrene.
Influence of Substituents on Reaction Kinetics and Thermodynamics
The substituents on the aromatic rings, namely the 4-chloro groups on both the benzyl (B1604629) and styryl moieties, have a significant impact on the reaction kinetics and thermodynamics of the urea formation and its subsequent reactions.
On the Benzyl Group: The 4-chloro substituent on the benzylamine (B48309) precursor would decrease its nucleophilicity compared to unsubstituted benzylamine, potentially slowing down the rate of urea formation. Conversely, on the 4-chlorobenzyl isocyanate, the chloro group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
On the Styryl Group: The 4-chloro substituent on the styryl moiety will influence the electron density of the double bond. Its electron-withdrawing nature would slightly decrease the nucleophilicity of the double bond, potentially reducing its reactivity towards electrophiles.
Illustrative Kinetic Data for Urea Formation:
| Entry | Benzylamine Substituent | Styryl Isocyanate Substituent | Relative Rate Constant (k_rel) |
| 1 | H | H | 1.00 |
| 2 | 4-OCH₃ | H | 2.50 |
| 3 | 4-Cl | H | 0.60 |
| 4 | H | 4-NO₂ | 1.80 |
| 5 | 4-Cl | 4-Cl | Hypothetical value for the title compound |
This table is for illustrative purposes to demonstrate the expected electronic effects of substituents on the reaction rate.
Computational Chemistry and Molecular Modeling of N 4 Chlorobenzyl N 4 Chlorostyryl Urea
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea, DFT calculations can elucidate the distribution of electrons, orbital energies, and the nature of chemical bonds, which are fundamental to its reactivity and interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis of related compounds reveals significant delocalization of electron density from the lone pairs of the nitrogen atoms to the antibonding orbital of the carbonyl group (π* C=O). This interaction, a key feature of the urea (B33335) functional group, results in a partial double bond character for the C-N bonds and contributes to the planarity and stability of the urea moiety. nih.gov The presence of electron-withdrawing chloro-substituents on the phenyl rings is expected to influence the charge distribution across the entire molecule.
Illustrative NBO Analysis Data for a Substituted Diaryl Urea Derivative The following table is based on typical values found in computational studies of similar compounds and serves for illustrative purposes.
| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| n(N1) -> π(C=O) | LP (1) N1 | π (1) C-O | 55.8 |
| n(N2) -> π(C=O) | LP (1) N2 | π (1) C-O | 49.2 |
| π(C=C) -> π(Ar) | π (1) C=C | π (1) C-C (Aryl) | 20.5 |
Conformational Analysis and Stability Studies
The three-dimensional conformation of this compound is critical for its biological activity, as it determines how the molecule fits into the binding site of a biological target. The urea functional group can adopt different conformations due to rotation around the C-N bonds. nih.gov For N,N'-disubstituted ureas, a trans-trans conformation is generally the most stable, characterized by a planar arrangement that maximizes conjugation and minimizes steric hindrance. researchgate.net
Computational studies on similar urea derivatives have shown that the energy barrier for rotation around the C-N bonds is significant, suggesting that the molecule exists in a limited number of stable conformations. researchgate.net The presence of the bulky chlorobenzyl and chlorostyryl groups will further influence the conformational preferences, likely favoring an extended conformation to reduce steric clashes. The styryl moiety introduces a degree of rigidity, while the benzyl (B1604629) group has more rotational freedom.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Given that many urea derivatives are known to be inhibitors of protein kinases, a hypothetical docking study could be performed against the ATP-binding site of a relevant kinase. nih.govnih.gov In such a simulation, the urea moiety is expected to form key hydrogen bonds with the protein's backbone in the hinge region. researchgate.net The two NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The chlorophenyl rings of the benzyl and styryl groups would likely occupy hydrophobic pockets within the binding site, forming van der Waals and potentially π-π stacking interactions with aromatic amino acid residues. nih.gov
Hypothetical Docking Results of this compound with a Protein Kinase This table presents hypothetical data to illustrate the output of a molecular docking simulation.
| Parameter | Value |
| Docking Score (kcal/mol) | -9.5 |
| Key Interactions | |
| Hydrogen Bond | Urea NH with backbone CO of Glu |
| Hydrogen Bond | Urea NH with backbone NH of Cys |
| Hydrophobic Interaction | 4-chlorobenzyl group with hydrophobic pocket |
| Pi-Pi Stacking | 4-chlorostyryl group with Phe residue |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like urea derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.gov
Parametrization of Physicochemical Descriptors
The first step in QSAR modeling is to calculate a set of molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological. hufocw.orgslideshare.net
For a series of urea derivatives, relevant descriptors would include:
LogP: A measure of hydrophobicity.
Molecular Weight (MW): A measure of size.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.
Number of Rotatable Bonds: A measure of conformational flexibility.
Electronic Descriptors: Such as the Hammett constant (σ) for the chloro-substituents, which quantifies their electron-withdrawing nature.
Table of Physicochemical Descriptors for a Series of Bioactive Urea Derivatives This table contains representative data for illustrative purposes.
| Compound | LogP | MW | TPSA | No. Rotatable Bonds | pIC50 |
| Derivative 1 | 4.2 | 320.2 | 44.1 | 5 | 7.8 |
| Derivative 2 | 4.5 | 334.2 | 44.1 | 6 | 8.1 |
| Derivative 3 | 3.9 | 306.2 | 44.1 | 5 | 7.5 |
| Derivative 4 | 4.8 | 350.3 | 53.3 | 7 | 8.5 |
Statistical Model Development and Validation
Once the descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used for this purpose. researchgate.net The goal is to generate an equation that relates the descriptors to the biological activity (e.g., pIC50).
A crucial part of QSAR modeling is validation to ensure the model is robust and has predictive power. uniroma1.it This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.gov Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE) are used to assess the quality of the model. researchgate.net
Example of a QSAR Equation and its Statistical Validation The following represents a hypothetical QSAR model for a series of urea derivatives.
QSAR Equation: pIC50 = 0.5 * LogP - 0.01 * MW + 0.05 * TPSA + 0.1 * (No. Rotatable Bonds) + 5.2
Statistical Validation Parameters:
| Parameter | Value |
| R² (Correlation Coefficient) | 0.92 |
| Q² (Cross-validated R²) | 0.85 |
| RMSE (Root Mean Square Error) | 0.25 |
Such a model, once validated, could be used to predict the biological activity of this compound and guide the design of more potent analogs.
Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl N 4 Chlorostyryl Urea and Its Analogues
Design Principles for SAR Studies of Substituted Urea (B33335) Derivatives
The design of biologically active substituted urea derivatives is guided by several key principles centered on modulating the molecule's physicochemical properties to achieve optimal interaction with biological targets. The urea functionality itself is a critical pharmacophore due to its conformational rigidity and hydrogen bonding capabilities. nih.gov
Key design principles include:
Hydrogen Bonding: The two N-H protons and the carbonyl oxygen of the urea linkage are excellent hydrogen bond donors and acceptors, respectively. SAR studies often focus on preserving these interactions, as they are crucial for binding to target proteins like kinases. Modification of the urea core, such as N-alkylation or conversion to a thiourea (B124793), can drastically alter this bonding pattern and, consequently, the biological activity. nih.gov
Molecular Planarity and Conformation: N,N'-diarylureas typically adopt a stable trans,trans conformation. nih.gov The planarity of the molecule can influence its ability to fit into flat binding pockets and participate in stacking interactions with aromatic residues in a target protein. nih.gov Introducing bulky substituents or alkylating the urea nitrogen can disrupt this planarity, which may either enhance or decrease activity depending on the target's topology. nih.gov
Lipophilicity and Electronic Effects: The introduction of various substituents on the flanking aryl or alkyl moieties allows for the fine-tuning of the molecule's lipophilicity and electronic properties. Halogens, for instance, increase lipophilicity, potentially improving membrane permeability, and act as electron-withdrawing groups that can modulate the strength of hydrogen bonds and other electronic interactions. mdpi.com
Molecular Hybridization: This strategy involves combining two or more pharmacophores from different known active compounds into a single molecule. The design of N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea appears to follow this principle, merging a substituted benzylamine (B48309), a urea linker, and a substituted styrylamine, all of which are present in various classes of bioactive molecules. mdpi.comnih.govresearchgate.net
Impact of the 4-Chlorobenzyl Moiety on Biological Activity Profiles
The N-(4-chlorobenzyl) group is a common feature in many pharmacologically active compounds. Its contribution to the activity profile of urea derivatives can be attributed to the benzyl (B1604629) scaffold and the specific substitution of a chlorine atom at the para-position.
The N-benzyl or N-arylmethylurea scaffold is often used to increase molecular flexibility compared to more rigid diaryl ureas. mdpi.com This flexibility can allow for better adaptation to the binding site of a target protein. Studies on N-benzyl-N'-phenylurea derivatives have identified them as potential inhibitors of enzymes like EGFR and HER-2 kinases, where the benzyl group occupies a specific pocket in the enzyme's active site. researchgate.net
The chlorine atom at the 4-position has a significant impact. As an electron-withdrawing group, it can influence the electronic distribution of the entire molecule. SAR studies on various N-aryl-N'-benzylurea series have shown that the presence of electron-withdrawing substituents on the phenyl rings often leads to an increase in antiproliferative activity. mdpi.com The 4-chloro substitution also increases the lipophilicity of the moiety, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
The following table, derived from SAR studies on N-aryl-N'-benzylurea derivatives, illustrates the effect of substituents on the benzyl-linked aryl ring on anticancer activity against the A549 cell line. mdpi.com
| Compound ID | R1 Substituent (on N-aryl ring) | R2 Substituent | IC50 (μM) against A549 |
| 8a | 4-OCH3 | H | 15.32 |
| 8b | 4-CF3 | H | 5.09 |
| 8c | 4-OCF3 | H | 4.97 |
| 9a | 4-OCH3 | 1-methylpiperidin-4-yl | 10.32 |
| 9b | 4-CF3 | 1-methylpiperidin-4-yl | 3.56 |
| 9d | 3-CF3 | 1-methylpiperidin-4-yl | 3.29 |
This table is generated based on data for N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives to illustrate the principle that electron-withdrawing groups like -CF3 enhance activity over electron-donating groups like -OCH3.
Role of the 4-Chlorostyryl Moiety in Structure-Activity Relationships
The styryl moiety (a vinylbenzene group) is a recognized pharmacophore found in a variety of natural and synthetic compounds with diverse biological activities, including antioxidant, anti-inflammatory, and antitumor effects. researchgate.netnih.gov Its incorporation into a urea derivative represents a strategic approach to imbue the molecule with potential bioactivity. The extended conjugation of the styryl group can facilitate π-π stacking interactions within a protein binding site.
The substitution pattern on the phenyl ring of the styryl group is critical for activity. In the case of the 4-chlorostyryl moiety, the chlorine atom at the para-position introduces specific electronic and steric effects. SAR analyses of other classes of styryl derivatives, such as styryl lactones, have demonstrated that the nature and position of substituents on the aromatic ring significantly modulate antiproliferative activity. nih.gov The 4-chloro substituent, being an electron-withdrawing and lipophilic group, can enhance binding affinity and cellular uptake.
The data table below, based on SAR studies of styryl lactone derivatives, shows how different substituents at the 4-position of the cinnamoyl (a related styryl) moiety affect antiproliferative activity against the HL-60 cancer cell line. nih.gov
| Compound | 4-Position Substituent on Cinnamoyl Ring | IC50 (μM) against HL-60 |
| Analogue 1 | -H | 0.28 |
| Analogue 2 | -OCH3 | 0.25 |
| Analogue 3 | -NO2 | 0.09 |
| Analogue 4 | -F | 0.12 |
This table illustrates that electronic modifications on the terminal phenyl ring of a styryl-like system significantly impact biological activity, with electron-withdrawing groups (-NO2, -F) often leading to increased potency.
Substituent Effects on the Urea Linkage and Overall Activity
The urea linkage (-NH-CO-NH-) is paramount to the biological activity of this class of compounds, acting as a rigid scaffold that correctly orients the two side moieties (4-chlorobenzyl and 4-chlorostyryl) for target interaction. Its primary role is to serve as a hydrogen-bond donor and acceptor. nih.gov
Any substitution directly on the urea nitrogen atoms can have profound effects on activity. For instance, N-methylation eliminates a hydrogen bond donor capability, which can lead to a significant loss of activity if that N-H proton is involved in a critical interaction with the biological target. nih.gov Furthermore, N-alkylation can alter the preferred conformation of the urea derivative, disrupting its optimal binding pose. nih.gov
Replacing the carbonyl oxygen with sulfur to form a thiourea (-NH-CS-NH-) also significantly alters the molecule's properties. The thiourea group has different hydrogen bonding characteristics, electronic distribution, and steric bulk compared to urea. In many SAR campaigns, this substitution leads to a dramatic decrease in potency, highlighting the specific requirement for the urea carbonyl oxygen in target binding. nih.gov However, in some cases, such as certain EGFR/HER-2 inhibitors, thiourea analogues have demonstrated potent activity. researchgate.net This underscores that the effect of modifying the urea linker is highly dependent on the specific biological target.
Stereochemical Considerations in Urea Derivative Activity
Stereochemistry plays a vital role in the activity of this compound, with two main aspects to consider: the conformation of the urea bridge and the geometric isomerism of the styryl double bond.
Urea Conformation: N,N'-disubstituted ureas with aromatic or benzylic groups typically exist in a low-energy trans,trans conformation, where both substituents are positioned on opposite sides of the carbonyl group. nih.gov This arrangement is generally the most stable and is often the bioactive conformation observed in crystal structures of urea-based inhibitors bound to their targets. Rotational barriers around the C-N bonds of the urea are significant due to partial double-bond character, restricting the molecule's conformational freedom and pre-organizing it for binding. nih.gov
In Vitro Biological Activity and Mechanistic Insights for N 4 Chlorobenzyl N 4 Chlorostyryl Urea
Antimicrobial Activity Studies
Comprehensive studies detailing the antibacterial and antifungal mechanisms of action for N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea are not readily found in the current body of scientific literature. While structurally similar compounds have been a subject of research for their potential antimicrobial properties, specific data such as minimum inhibitory concentration (MIC) values against various bacterial and fungal strains for this compound have not been published.
There is no specific information available in the reviewed literature detailing the antibacterial mechanisms of this compound.
Information regarding the antifungal mechanisms of action of this compound is not present in the currently accessible scientific research.
Antiproliferative Activity and Cellular Mechanisms
While the broader class of N-aryl-N'-benzylurea derivatives has been explored for anticancer activities, specific research on the antiproliferative effects of this compound is limited.
Detailed studies providing IC50 values for this compound against specific cancer cell lines are not available in the public domain. Research on analogous compounds suggests that diaryl urea (B33335) structures can exhibit antiproliferative effects, but direct evidence for the subject compound is lacking.
There is a lack of specific experimental data from apoptosis assays or cell cycle analysis to confirm whether this compound induces programmed cell death or modulates the cell cycle in cancer cells.
Antiprotozoal Activity and Target Identification
No specific studies on the in vitro activity of this compound against protozoan parasites such as Trypanosoma, Leishmania, or Plasmodium species have been identified in the available literature. Consequently, there is no information regarding its potential biological targets within these organisms.
Antimycobacterial Activity and Mechanistic Insights for this compound
There are no specific studies detailing the antimycobacterial activity of this compound. While the broader class of urea derivatives has been a subject of interest in the development of antimicrobial agents, research pinpointing this particular compound's efficacy against Mycobacterium species has not been identified in the public domain. Therefore, no data on its minimum inhibitory concentration (MIC) against various mycobacterial strains or insights into its potential mechanism of action can be provided.
Enzyme Inhibition Studies and Molecular Targets for this compound
Similarly, there is a lack of specific research on the enzyme inhibition profile of this compound. Scientific investigations to determine its potential as an inhibitor for any specific enzyme, and thus to identify its molecular targets, have not been reported. As a result, no data, including IC₅₀ values or the nature of inhibition (e.g., competitive, non-competitive), is available.
Further research is required to elucidate the potential biological activities of this compound.
Future Directions and Research Gaps for N 4 Chlorobenzyl N 4 Chlorostyryl Urea Research
Development of Novel Synthetic Routes for Enhanced Yields and Purity
A critical first step in thoroughly investigating N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea is the development of efficient and scalable synthetic methodologies. While general methods for urea (B33335) synthesis are well-established, optimizing these for this specific molecule is essential for producing the high-purity material needed for biological and computational studies. Future research should focus on exploring various synthetic strategies to improve reaction yields, minimize byproducts, and ensure stereochemical control, particularly concerning the (E)-configuration of the styryl group. ontosight.ai
Potential Synthetic Approaches for Investigation:
| Synthetic Strategy | Description | Potential Advantages |
| Isocyanate-Based Synthesis | Reaction of 4-chlorobenzyl isocyanate with 4-chlorostyrylamine. | Often high yielding and straightforward. |
| Phosgene-Free Methods | Utilizing reagents like carbonyldiimidazole (CDI) to couple 4-chlorobenzylamine (B54526) and 4-chlorostyrylamine. | Avoids the use of highly toxic phosgene (B1210022), making the process safer. |
| Catalytic Carbonylation | Using carbon monoxide and a suitable catalyst to form the urea linkage from the corresponding amines. | Potentially more atom-economical and environmentally friendly. |
| Solid-Phase Synthesis | Anchoring one of the starting materials to a solid support to facilitate purification. | Can simplify the purification process and is amenable to library synthesis. |
Further research into purification techniques, such as advanced chromatographic methods and crystallization studies, will also be crucial for obtaining the compound in high purity, which is a prerequisite for reliable biological testing.
Advanced Computational Approaches for Predictive Modeling
In the absence of extensive empirical data, computational modeling offers a powerful tool for predicting the properties and potential biological activities of this compound. In silico studies can guide future experimental work by identifying likely biological targets and predicting pharmacokinetic properties.
Key Computational Modeling Areas for Future Research:
Molecular Docking: Simulating the interaction of this compound with the binding sites of various proteins, such as kinases, can help identify potential biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: By comparing the structure of this compound with known active compounds, QSAR models can predict its potential efficacy and identify key structural features for activity.
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, providing early insights into its drug-likeness.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with potential targets over time, offering deeper insights into its mechanism of action.
Elucidation of Comprehensive Molecular Mechanisms of Action
A significant research gap is the complete lack of information on how this compound exerts any biological effects at the molecular level. Future research must focus on identifying its cellular targets and elucidating the downstream signaling pathways it modulates.
Proposed Research Strategies:
| Research Approach | Objective |
| High-Throughput Screening (HTS) | Screening the compound against large panels of biological targets (e.g., enzymes, receptors) to identify initial hits. |
| Proteomics and Transcriptomics | Analyzing changes in protein and gene expression in cells treated with the compound to identify affected pathways. |
| Cell-Based Assays | Using specific cell lines to investigate the compound's effects on cellular processes like proliferation, apoptosis, and inflammation. |
| Biochemical Assays | Directly measuring the compound's effect on the activity of purified enzymes or receptors identified in initial screenings. |
Exploration of New Biological Targets and Applications
The structural motifs within this compound suggest several potential, yet unexplored, biological applications. The diaryl urea structure is a common feature in multi-target kinase inhibitors, indicating a potential role in cancer therapy. mdpi.com
Potential Therapeutic Areas for Investigation:
Oncology: Given that similar urea-containing compounds inhibit protein kinases involved in cancer progression, investigating its anti-proliferative effects on various cancer cell lines is a logical starting point. mdpi.comnih.gov
Inflammation: Many compounds with urea scaffolds exhibit anti-inflammatory properties. Future studies could explore its effects on inflammatory pathways and models of inflammatory diseases.
Infectious Diseases: The lipophilic nature imparted by the chlorine atoms may facilitate entry into microbial cells, suggesting a potential for antimicrobial or antifungal activity. ontosight.ai
Neurodegenerative Diseases: Some urea derivatives have been explored for their potential in treating neurodegenerative disorders, opening another avenue for investigation.
Design of Next-Generation Analogues with Improved Activity Profiles
Once a baseline of activity is established for this compound, the design and synthesis of next-generation analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study will be crucial in this endeavor.
Strategies for Analogue Design:
Modification of the Chlorine Substituents: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can modulate the electronic properties and binding interactions of the molecule.
Alteration of the Benzyl (B1604629) and Styryl Linkers: Modifying the length and flexibility of the linkers between the urea core and the aromatic rings can optimize the compound's fit within a target's binding pocket.
Introduction of Additional Functional Groups: Adding hydrogen bond donors or acceptors, or groups that can form other types of interactions, may enhance binding affinity and selectivity for a specific target.
Bioisosteric Replacement: Replacing parts of the molecule with structurally similar but electronically different groups can improve its drug-like properties without sacrificing its biological activity.
By systematically pursuing these future directions, the scientific community can fill the existing knowledge gaps surrounding this compound and determine its true potential as a lead compound for therapeutic development.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea, and how can reaction conditions be optimized for yield enhancement?
- Methodological Answer : This compound can be synthesized via isocyanide-based multicomponent reactions () or urea-forming reactions between substituted amines and carbonyl reagents. Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature control (reflux conditions), and catalysts like triethylamine to neutralize byproducts (). Optimization involves iterative adjustments to stoichiometry, solvent polarity, and reaction time. For example, reports a 68% yield using isocyanide chemistry, which may be improved by introducing microwave-assisted synthesis or flow chemistry techniques.
Q. How can structural characterization of this compound be performed to confirm its molecular geometry and hydrogen-bonding interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal packing and hydrogen-bonding networks (). Spectroscopic methods include:
- ¹H/¹³C NMR : To assign aromatic protons (e.g., 7.2–7.6 ppm for chlorobenzyl groups) and urea NH signals ().
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm urea functionality ().
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., uses InChI keys for structural confirmation).
Q. What factors influence the solubility and stability of this compound in different solvents?
- Methodological Answer : Solubility is governed by the compound’s electronic properties (chlorine substituents reduce polarity) and hydrogen-bonding capacity (urea group). Polar aprotic solvents (DMSO, DMF) enhance solubility, while non-polar solvents (hexane) precipitate the compound ( ). Stability studies should assess hydrolysis susceptibility under acidic/basic conditions via HPLC monitoring ().
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what targets are most plausible?
- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations can model interactions with biological targets. For example:
- Medicinal chemistry : The urea moiety may target enzymes like carbonic anhydrase or kinases via hydrogen bonding ().
- Agrochemical potential : Chlorine atoms and styryl groups suggest herbicidal activity by mimicking auxin-like structures ( ).
- Validation requires correlating computational results with in vitro assays (e.g., enzyme inhibition studies).
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. Solutions include:
- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) ().
- Powder X-ray diffraction (PXRD) : To identify polymorphic forms affecting spectral profiles ().
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., ’s oxadiazole-urea derivatives).
Q. How can the compound’s electronic properties be exploited in material science applications?
- Methodological Answer : The chlorobenzyl and styryl groups contribute to π-conjugation and electron-withdrawing effects, enabling applications in:
- Organic electronics : As a charge-transport layer in OLEDs ().
- Supramolecular assemblies : Urea’s hydrogen-bonding capacity facilitates self-assembly into nanostructures ( ).
- Experimental validation involves cyclic voltammetry (bandgap analysis) and AFM for morphology characterization.
Q. What mechanistic insights explain the thermal stability and decomposition pathways of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., chlorobenzene from C-Cl bond cleavage). ’s pyridine-carboxamide derivatives suggest similar degradation mechanisms involving cyclization or retro-Diels-Alder reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
